Whitepaper: Structural Chemistry, Synthesis, and Pharmacological Profiling of 6-Fluoro-1H,2H,3H,5H-pyrrolo[1,2-a]quinazoline
Whitepaper: Structural Chemistry, Synthesis, and Pharmacological Profiling of 6-Fluoro-1H,2H,3H,5H-pyrrolo[1,2-a]quinazoline
Executive Summary
The pyrrolo[1,2-a]quinazoline framework is a privileged N-bridgehead aromatic tricyclic system that has garnered significant interest in medicinal chemistry due to its diverse biological properties, ranging from antibacterial to central nervous system (CNS) activities[1]. Historically, the exploration of this angular tricyclic system was limited by synthetic bottlenecks, primarily relying on restrictive anthranilic acid routes[1]. However, modern synthetic methodologies have unlocked access to highly functionalized derivatives[2].
Specifically, the introduction of a fluorine atom at the 6-position to form 6-fluoro-1H,2H,3H,5H-pyrrolo[1,2-a]quinazoline (CAS: 1376222-40-0) represents a strategic bioisosteric modification[3]. This whitepaper provides an in-depth technical guide on the physicochemical profiling, mechanistic synthesis, and biological evaluation of this specific fluorinated scaffold.
Structural Chemistry & Physicochemical Profiling
The core structure of 6-fluoro-1,2,3,5-tetrahydropyrrolo[1,2-a]quinazoline consists of a fully saturated pyrrole ring (1,2,3-tetrahydro) fused to a partially saturated quinazoline system (5H), with a highly electronegative fluorine atom at the 6-position.
The strategic placement of the fluorine atom serves two critical physicochemical purposes:
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Metabolic Stability: It blocks cytochrome P450-mediated oxidation at the electron-rich aromatic ring.
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pKa Modulation: The inductive electron-withdrawing effect of the fluorine atom modulates the basicity of the bridgehead nitrogen, optimizing the molecule's ionization state at physiological pH for improved membrane permeability.
Table 1: Quantitative Physicochemical Data
Data synthesized from PubChemLite structural repositories[3].
| Property | Value |
| Compound Name | 6-fluoro-1,2,3,5-tetrahydropyrrolo[1,2-a]quinazoline |
| CAS Registry Number | 1376222-40-0 |
| Molecular Formula | C11H11FN2 |
| Monoisotopic Mass | 190.09062 Da |
| Predicted Collision Cross Section (CCS)[M+H]+ | 138.7 Ų |
| Predicted CCS [M-H]- | 140.0 Ų |
| SMILES String | C1CC2=NCC3=C(N2C1)C=CC=C3F |
Synthetic Methodologies & Mechanistic Causality
While traditional syntheses of pyrrolo[1,2-a]quinazolines relied on the double cyclization of anthranilic acid derivatives[1], modern high-yield approaches utilize reductive cyclization cascades or mechanochemical double cyclocondensations[2]. For the saturated 1H,2H,3H,5H aliphatic core, the Tin(II) Chloride-Mediated Reductive Cyclization Cascade is the most efficient and scalable protocol[4].
Mechanistic Causality
The reaction utilizes a fluorinated o-nitrobenzamide precursor and a haloketone. The causality behind the reagent selection is highly specific:
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Dual-Role of SnCl₂·2H₂O: Tin(II) chloride is not merely a reducing agent; it is a dual-purpose catalyst. It first reduces the nitro group to an amine. The resulting oxidized Sn(IV) species then acts as a mild Lewis acid, coordinating with the carbonyl oxygen of the haloketone. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the carbonyl carbon, accelerating the intramolecular nucleophilic attack by the newly formed amine[4].
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Thermodynamic Driving Force: The cascade is thermodynamically driven by the ejection of water and HCl, culminating in the highly stable tricyclic system.
Mechanistic workflow of the SnCl2-mediated reductive cyclization cascade.
Standardized Experimental Protocol: Reductive Cyclization Cascade
To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system incorporating critical In-Process Controls (IPCs).
Reagents & Equipment
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Substrate: 2-fluoro-6-nitrobenzamide derivative (1.0 mmol)
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Electrophile: 5-chloropentan-2-one (1.2 mmol)
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Catalyst/Reductant: SnCl₂·2H₂O (4.0 mmol)
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Solvent: Absolute Ethanol (10 mL)
Step-by-Step Methodology
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Reaction Assembly: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the fluorinated o-nitrobenzamide (1.0 mmol) and 5-chloropentan-2-one (1.2 mmol) in 10 mL of absolute ethanol.
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Causality: Ethanol is selected because its protic nature facilitates the proton transfer steps critical for the reduction of the nitro group, while maintaining solubility for both organic and inorganic components[4].
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Catalyst Addition: Add SnCl₂·2H₂O (4.0 mmol) in a single portion at room temperature.
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Causality: A stoichiometric excess (1:4 ratio) is mandated. While theoretical reduction requires 3 equivalents of electrons, the 4th equivalent ensures complete conversion and provides the necessary Lewis acidic Sn(IV) species to drive cyclization[4].
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Thermal Activation: Heat the reaction mixture to reflux (approx. 78 °C) under an argon atmosphere for 4–6 hours.
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Self-Validation (IPC): At t = 4 hours, withdraw a 10 µL aliquot, dilute in LC-MS grade methanol, and analyze. The reaction is deemed complete when the precursor mass is consumed and the target [M+H]+ ion at m/z 191.09 is the dominant peak[3].
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Workup & Isolation: Cool the mixture to room temperature. Neutralize the acidic mixture by slowly adding saturated aqueous NaHCO₃ until pH 8 is reached.
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Causality: Neutralization precipitates tin salts (as tin hydroxides/oxides), which must be removed to prevent product sequestration.
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Extraction & Purification: Filter the suspension through a pad of Celite. Extract the aqueous filtrate with Ethyl Acetate (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate) to yield the pure 6-fluoro-1H,2H,3H,5H-pyrrolo[1,2-a]quinazoline.
Biological Activity & Pharmacological Potential
The pyrrolo[1,2-a]quinazoline scaffold is highly regarded for its broad-spectrum bioactivity, particularly in antibacterial and anti-inflammatory applications[1].
Antibacterial Efficacy
Recent evaluations of functionalized pyrrolo[1,2-a]quinazolines demonstrate significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria[5]. The standard screening methodology utilizes the well-diffusion method, where the compound is dissolved in DMSO and incubated at 37 °C for 24 hours to measure the zone of inhibition[5].
The 6-fluoro substitution specifically enhances the pharmacophore's efficacy. Fluorine alters the electrostatic potential surface of the molecule, enhancing its binding affinity to bacterial targets (such as DNA gyrase) through halogen bonding. Simultaneously, the increased lipophilicity (logP) facilitates the penetration of the complex lipid bilayers characteristic of Gram-negative bacteria.
References
- Dumitrascu, F., & Popa, M. M. (2014).Pyrrolo[1,2-a]quinazolines. Synthesis and biological properties. ARKIVOC.
- PubChemLite (2026).6-fluoro-1h,2h,3h,5h-pyrrolo[1,2-a]quinazoline. Université du Luxembourg.
- Kazemi, S. S., et al. (2016).Synthesis of novel 1,5-disubstituted pyrrolo[1,2-a]quinazolines and their evaluation for anti-bacterial and anti-oxidant activities. RSC Advances.
- Liu, Y., et al. (2010).Efficient and Convenient Synthesis of Pyrrolo[1,2-a]quinazoline Derivatives with the Aid of Tin(II) Chloride. ACS Publications.
- Borbély, M., et al. (2020).Synthesis of a Pyrrolo[1,2-a]quinazoline-1,5-dione Derivative by Mechanochemical Double Cyclocondensation Cascade. PMC.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Synthesis of a Pyrrolo[1,2-a]quinazoline-1,5-dione Derivative by Mechanochemical Double Cyclocondensation Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - 6-fluoro-1h,2h,3h,5h-pyrrolo[1,2-a]quinazoline (C11H11FN2) [pubchemlite.lcsb.uni.lu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of novel 1,5-disubstituted pyrrolo[1,2-a]quinazolines and their evaluation for anti-bacterial and anti-oxidant activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
